molecular formula C4H9BrO B3273715 1-(Bromomethoxy)propane CAS No. 59375-50-7

1-(Bromomethoxy)propane

Cat. No. B3273715
CAS RN: 59375-50-7
M. Wt: 153.02 g/mol
InChI Key: MKMGUCDUYZRWRX-UHFFFAOYSA-N
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Description

1-(Bromomethoxy)propane is an organic compound with the molecular formula C4H9BrO . It has a molecular weight of 153.018 . It is also known as 3-methoxypropyl bromide .


Molecular Structure Analysis

The molecular structure of 1-(Bromomethoxy)propane consists of a propane molecule where one hydrogen atom is replaced by a bromomethoxy group . The IUPAC Standard InChIKey for this compound is CEVMYGZHEJSOHZ-UHFFFAOYSA-N .

Scientific Research Applications

Safety and Hazards

1-(Bromomethoxy)propane is considered hazardous. It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity . It may also cause drowsiness or dizziness .

Mechanism of Action

Target of Action

1-(Bromomethoxy)propane is a synthetic compound that is used in various chemical reactions . It’s important to note that the compound’s targets would largely depend on the specific context of its use, such as the type of reaction it’s involved in and the organisms or cells it’s interacting with.

Mode of Action

They can participate in various types of reactions, including nucleophilic substitutions . In such reactions, the bromine atom in the bromoalkane is replaced by a nucleophile, a molecule or ion that donates an electron pair to form a covalent bond.

Biochemical Pathways

Bromoalkanes can potentially interfere with lipid metabolism, given their structural similarity to fatty acids . They might be incorporated into lipid molecules, altering their properties and potentially disrupting the function of cell membranes. More research is needed to confirm these possibilities and to uncover other biochemical pathways that might be affected by 1-(Bromomethoxy)propane.

Pharmacokinetics

It’s known that the compound has a density of 136 g/cm3 and a boiling point of 121 °C . These properties could influence its bioavailability and distribution within the body. For instance, its relatively high density might limit its diffusion across biological membranes, potentially affecting its absorption and distribution.

Action Environment

The action of 1-(Bromomethoxy)propane can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH, temperature, and ionic strength of its environment . Additionally, the presence of other reactive species could influence the compound’s reactivity and the types of reactions it participates in. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of 1-(Bromomethoxy)propane.

properties

IUPAC Name

1-(bromomethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-2-3-6-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMGUCDUYZRWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethoxy)propane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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